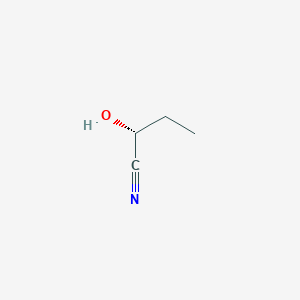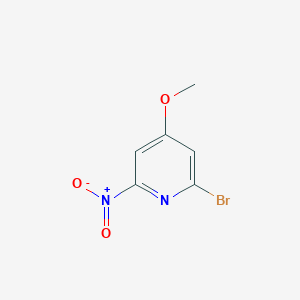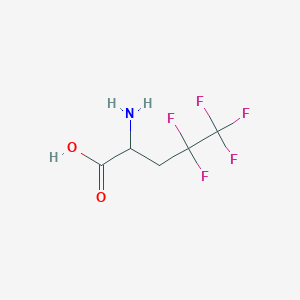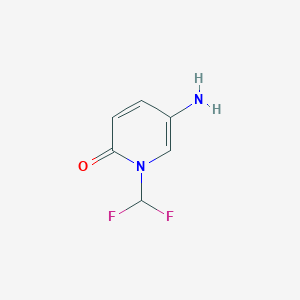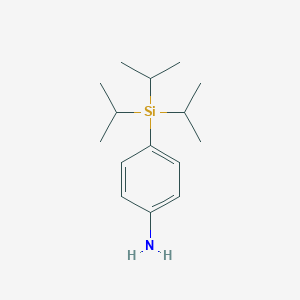
4-(Triisopropylsilyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Triisopropylsilyl)aniline is an organic compound characterized by the presence of a triisopropylsilyl group attached to the nitrogen atom of an aniline molecule. This compound is notable for its steric bulk, which influences its chemical reactivity and applications. The triisopropylsilyl group is a common protecting group in organic synthesis, used to shield functional groups from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triisopropylsilyl)aniline typically involves the introduction of the triisopropylsilyl group to an aniline derivative. One common method is the lithiation of aniline followed by the reaction with triisopropylsilyl chloride. This process involves the use of strong bases such as n-butyllithium to deprotonate the aniline, forming a lithiated intermediate that reacts with triisopropylsilyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Triisopropylsilyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The triisopropylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the aniline ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the bulky triisopropylsilyl group can influence the reaction pathways and outcomes.
Common Reagents and Conditions
Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid are commonly used to remove the triisopropylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although steric hindrance may affect the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the triisopropylsilyl group yields the parent aniline, which can then undergo further functionalization .
科学的研究の応用
4-(Triisopropylsilyl)aniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Triisopropylsilyl)aniline involves its ability to act as a protecting group, shielding functional groups from unwanted reactions. The triisopropylsilyl group provides steric hindrance, preventing reactions at specific sites on the molecule. This property is particularly useful in multi-step organic syntheses, where selective protection and deprotection are required .
類似化合物との比較
Similar Compounds
Trimethylsilyl Aniline: Similar in structure but with smaller silyl groups, leading to different steric effects and reactivity.
Triethylsilyl Aniline: Another variant with different steric properties and reactivity patterns.
Uniqueness
4-(Triisopropylsilyl)aniline is unique due to the large size of the triisopropylsilyl group, which provides significant steric hindrance. This property makes it particularly useful in selective protection strategies in organic synthesis, where other silyl groups may not provide the same level of selectivity .
特性
分子式 |
C15H27NSi |
|---|---|
分子量 |
249.47 g/mol |
IUPAC名 |
4-tri(propan-2-yl)silylaniline |
InChI |
InChI=1S/C15H27NSi/c1-11(2)17(12(3)4,13(5)6)15-9-7-14(16)8-10-15/h7-13H,16H2,1-6H3 |
InChIキー |
FSJFFZALOYAGBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1=CC=C(C=C1)N)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
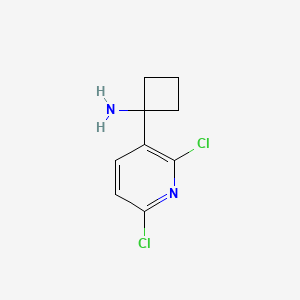
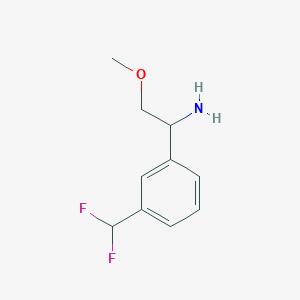
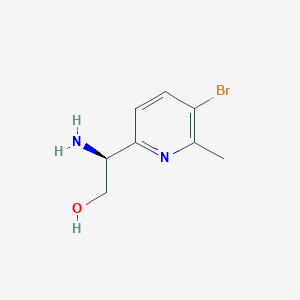
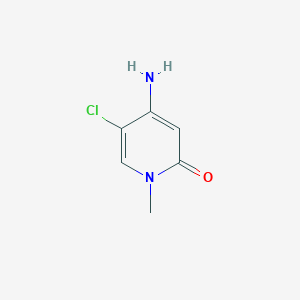
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)

